molecular formula C12H10BrNO2 B3200249 5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1017473-79-8

5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B3200249
CAS RN: 1017473-79-8
M. Wt: 280.12 g/mol
InChI Key: LYMROIBOVGNCJM-UHFFFAOYSA-N
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Description

The compound “5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid” is an organic compound containing a pyrrole ring, a bromophenyl group, and a carboxylic acid group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl group could potentially introduce steric hindrance, affecting the overall shape of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromophenyl group could undergo electrophilic aromatic substitution, while the carboxylic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase the compound’s molecular weight and potentially affect its solubility and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid derivatives have been synthesized and evaluated for various biological activities. For example, novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution were prepared and showed cytotoxicity against A549 and P388 cell lines, indicating potential antitumor activity. Methyl esters among these compounds exhibited the most significant cytotoxicity, highlighting the importance of structural modification for enhancing biological activity (Liu et al., 2006).

Synthetic Applications and Methodologies

The compound and its derivatives serve as critical intermediates in synthetic chemistry. For instance, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, was synthesized using a sequence involving nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis processes. This synthesis approach emphasizes the compound's role in producing industrially relevant chemicals and potential pharmaceuticals (Niu Wen-bo, 2011).

Antioxidant Properties

Derivatives of this compound have been explored for their antioxidant properties. Novel compounds synthesized through microwave-assisted synthesis showed promising radical scavenging properties. One specific derivative exhibited better antioxidant properties than Trolox, suggesting its potential as a lead compound for developing new antioxidants (Mateev et al., 2022).

Catalysis and Material Science

The compound's derivatives have also found applications in catalysis and material science. For example, a bis(oxazolinyl)pyrrole derivative was synthesized and used as a monoanionic tridentate supporting ligand to create a highly active palladium catalyst for Suzuki-type C−C coupling reactions. This highlights the role of this compound derivatives in facilitating complex organic transformations and their potential applications in pharmaceutical synthesis and material science (Mazet & Gade, 2001).

Safety and Hazards

As with any chemical compound, handling “5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid” would require appropriate safety measures. Based on its structure, it could potentially pose hazards such as skin and eye irritation, and respiratory discomfort .

properties

IUPAC Name

5-(3-bromophenyl)-1-methylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-14-10(5-6-11(14)12(15)16)8-3-2-4-9(13)7-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMROIBOVGNCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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